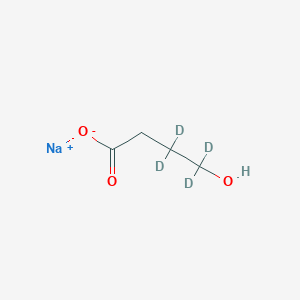![molecular formula C11H18ClNO B1421623 [1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride CAS No. 1269099-42-4](/img/structure/B1421623.png)
[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride
Übersicht
Beschreibung
“[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1269099-42-4. It has a linear formula of C11 H17 N O . Cl H . The molecular weight of this compound is 215.72 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO.ClH/c1-4-13-11-7-5-10(6-8-11)9(2)12-3;/h5-9,12H,4H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The molecular weight of this compound is 215.72 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Related Compounds : A study by L. Dan (2006) focuses on the synthesis of compounds related to [1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride, emphasizing the process of Sulfide etherification and Aminating reactions.
Chemical Reactions and Derivatives : The work of Shingo Sato et al. (1999) explores the condensation reactions involving similar compounds, which could be applied to understanding the reactivity of this compound.
Synthesis of Biphenyl Derivatives : Research by Goldschmidt & Modderman (2010) delves into the preparation of N-alkylated biphenyl derivatives, relevant to the synthesis pathways of this compound.
Pharmacological Research
- Neurotransmitter Uptake Inhibition : Yardley et al. (1990) investigated derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for neurotransmitter uptake inhibition, which might offer insights into the pharmacological actions of this compound (Yardley et al., 1990).
Chemical Analysis and Characterization
Spectral and Structural Analysis : The synthesis and analysis of new ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives by M. Djenane et al. (2019) provide a model for understanding the spectral properties and potential applications of this compound.
Crystallographic Study : Research by M. Datta et al. (1994) on the structural investigation of related compounds could aid in determining the crystal structure of this compound.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-13-11-7-5-10(6-8-11)9(2)12-3;/h5-9,12H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBJLOBSWIMBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)
![8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1421541.png)


![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)
![[2H6]-Epinephrine, racemic mixture](/img/structure/B1421546.png)

![5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421551.png)





